Fumagilin-105 Degrades MetAP2 (DC₅₀ 0.7 μM) Whereas Fumagillin and YTK-105 Alone Produce No Degradation
In HEK293T cells treated for 24 h, Fumagilin-105 degraded endogenous MetAP2 with a half-degrading concentration (DC₅₀) of ~0.7 μM, reaching maximal degradation (Dₘₐₓ,₂₄ₕ) at 1–10 μM [1]. Under identical conditions (1 μM, 24 h), neither the target-binding ligand fumagillin nor the autophagy-targeting ligand YTK-105 produced significant MetAP2 clearance as assessed by western blot densitometry (n = 3) [1][2]. The degradation activity is entirely dependent on the chimeric AUTOTAC architecture linking both functional moieties [1].
| Evidence Dimension | MetAP2 protein degradation (DC₅₀) in HEK293T cells |
|---|---|
| Target Compound Data | DC₅₀ = ~0.7 μM; Dₘₐₓ,₂₄ₕ = 1–10 μM |
| Comparator Or Baseline | Fumagillin (1 μM, 24 h): no significant degradation. YTK-105 (1 μM, 24 h): no significant degradation. |
| Quantified Difference | Degradation observed only with Fumagilin-105; zero degradation with either component alone |
| Conditions | HEK293T cells; western blot; 24 h treatment; n = 3 biologically independent experiments |
Why This Matters
Procurement of the intact chimeric AUTOTAC is mandatory – purchasing individual components (fumagillin or YTK-105) will not produce target degradation, invalidating experiments designed to study MetAP2 clearance via autophagy.
- [1] Ji CH, Kim HY, Lee MJ, et al. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system. Nature Communications. 2022;13:904. Fig. 2l, m, o. View Source
- [2] Nature Communications. Fig. 2: Targeted autophagic degradation of endogenous oncoproteins by AUTOTAC – panels l, m, o. 2022. View Source
